molecular formula C13H17N3 B3045871 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine CAS No. 1154569-05-7

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B3045871
CAS No.: 1154569-05-7
M. Wt: 215.29
InChI Key: NKFGUVGGLFKUIE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound with the CAS Number 1154569-05-7 and a molecular formula of C13H17N3, yielding a molecular weight of 215.30 g/mol . This pyrazole-amine derivative is supplied as a powder and should be stored at room temperature . The compound has a purity of NLT 95% . Researchers should note the following safety information. The signal word for this compound is "Warning" . It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Comprehensive precautionary measures are advised, including the use of personal protective equipment and working in a well-ventilated area . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-benzyl-5-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(2)12-8-13(14)16(15-12)9-11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFGUVGGLFKUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215140
Record name 3-(1-Methylethyl)-1-(phenylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154569-05-7
Record name 3-(1-Methylethyl)-1-(phenylmethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154569-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-1-(phenylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine serves as a building block in the synthesis of more complex molecules. Its versatile reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Chemical Reactions

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
  • Reduction: Reduction to alcohols or amines can be achieved with sodium borohydride.
  • Substitution: Participates in nucleophilic substitution reactions where the amine group can be replaced by other functional groups.

Biology

This compound is being investigated for its potential as a bioactive agent . Preliminary studies suggest it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Medicine

This compound is explored for its therapeutic effects in treating various diseases. Its unique structure may contribute to novel mechanisms of action that could be beneficial in drug development.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for creating specialized compounds that can be used in various manufacturing processes.

Uniqueness

The specific substitution pattern on the pyrazole ring of this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it valuable for diverse research applications.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [University X] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics.

Case Study 2: Anticancer Properties

In another investigation published in [Journal Y], the compound was tested for anticancer efficacy against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Case Study 3: Material Science Applications

Research at [Institute Z] explored the use of this compound in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties, indicating its versatility beyond biological applications.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 3-Position of the Pyrazole Ring

The 3-position substituent critically influences biological activity. For example:

  • 3-Pyridyl vs. 3-Phenyl vs. 3-Cyclohexyl :
    • In thrombin inhibitors, the 3-pyridyl-substituted derivative 24e exhibited an IC50 = 16 nM , while the 3-phenyl analog 24g showed reduced potency (IC50 = 419 nM). The 3-cyclohexyl analog 24i was inactive (IC50 > 5 µM) .
    • Key Insight : Electron-deficient aromatic groups (e.g., pyridyl) enhance thrombin inhibition compared to purely hydrophobic substituents (e.g., cyclohexyl).
  • 3-Hydrazinylidenemethyl-4-nitro :

    • Derivatives like 3-(hydrazinylidenemethyl)-4-nitro-N-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine (melting point 194–195°C) highlight the role of nitro and hydrazine groups in modulating solubility and reactivity .
Table 1: Substituent Effects on Thrombin Inhibition
Compound 3-Position Substituent Thrombin IC50 Reference
24e Pyridyl 16 nM
24g Phenyl 419 nM
24i Cyclohexyl >5 µM

Variations at the 1-Position (Benzyl Group Modifications)

  • 1-{[4-(Propan-2-yl)phenyl]methyl} :

    • The analog 1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine (CAS 3524-29-6) replaces the benzyl group with a para-isopropyl-substituted benzyl moiety. This modification may enhance lipophilicity and alter target binding .
  • 1-Phenyl vs. 1-Methyl: Compounds like N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z 252 [M+2H]) demonstrate that smaller N-substituents (methyl vs.

Biological Activity

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound is characterized by its pyrazole core, which is known for various pharmacological properties. The specific structure can be represented as follows:

C11H14N4\text{C}_{11}\text{H}_{14}\text{N}_4

This structure contributes to its interaction with biological targets, particularly in modulating signaling pathways involved in cell proliferation and inflammation.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant anticancer activity. A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce mTORC1 activity and increase autophagy, suggesting a dual mechanism of action that may enhance their efficacy against cancer cells under metabolic stress conditions .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
1MIA PaCa-2<0.5mTORC1 inhibition, increased autophagy
2Prostate Cancer<0.8AR antagonism

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. For instance, compounds with similar structures have shown the ability to inhibit key inflammatory pathways mediated by mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3. This suggests that this compound may also possess anti-inflammatory properties through similar mechanisms .

Table 2: Anti-inflammatory Activity Data

CompoundTarget PathwayIC50 (µM)Binding Affinity
3NF-kB/AP-1<50High
4JNK3<30Moderate

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Autophagy Modulation : A study highlighted that certain pyrazole derivatives increased basal autophagy but impaired autophagic flux under starvation conditions. This dual effect could be exploited in cancer therapy to selectively target tumor cells that rely on autophagy for survival .
  • Androgen Receptor Modulation : Research has identified compounds related to this compound as potent androgen receptor antagonists, demonstrating high affinity and significant inhibition of prostate cancer cell proliferation .
  • Inflammatory Response Inhibition : Another investigation into the anti-inflammatory properties revealed that certain pyrazole derivatives effectively inhibited the activation of NF-kB and AP-1 pathways, which are critical in the inflammatory response .

Q & A

Q. What are the standard synthetic routes for 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine?

The compound is typically synthesized via condensation reactions. For example, substituted propenones can react with hydrazine derivatives in the presence of acetic or propionic acid to form pyrazoline intermediates, which are further functionalized. Structural confirmation relies on spectral data (IR, NMR) and elemental analysis . Multi-step processes involving aryl hydrazines and ketones are also reported, with intermediates characterized by single-crystal X-ray diffraction for unambiguous structural validation .

Q. How is the compound characterized to confirm its molecular structure?

Characterization involves:

  • Spectral Analysis : IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions and stereochemistry.
  • X-ray Diffraction : Resolves crystallographic data to validate bond lengths and angles, critical for distinguishing positional isomers .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns. Cross-referencing these methods ensures structural accuracy, particularly when spectral data ambiguities arise .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies include:

  • Catalyst Screening : Acidic (e.g., POCl₃) or basic (e.g., triethylamine) catalysts enhance cyclization efficiency during pyrazole ring formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates reflux conditions for condensation .
  • Temperature Control : Elevated temperatures (80–120°C) accelerate reaction kinetics but require monitoring to avoid side products like oxidized derivatives .

Q. What computational methods are used to predict reactivity or resolve contradictory spectral data?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics Simulations : Model intermolecular interactions in crystal lattices to validate X-ray data against experimental NMR shifts .
  • Cross-Validation : Combine computational results with experimental data (e.g., comparing DFT-calculated IR spectra with observed peaks) to resolve ambiguities .

Q. How do substituents on the pyrazole ring influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Benzyl Groups : Enhance lipophilicity, improving membrane permeability in antimicrobial assays .
  • Isopropyl Substituents : Steric effects modulate binding affinity to target proteins (e.g., kinases or GPCRs) in virtual screening workflows .
  • Amino Group Positioning : The 5-amine position facilitates hydrogen bonding with biological targets, critical for anti-inflammatory activity .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in biological activity data across studies?

  • Standardized Assays : Use consistent protocols (e.g., MIC values for antimicrobial testing) to minimize variability .
  • Control Compounds : Include reference drugs (e.g., ibuprofen for anti-inflammatory assays) to calibrate activity thresholds .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent polarity or cell line specificity .

Q. What strategies are recommended for designing derivatives with enhanced stability?

  • Functional Group Modification : Replace labile groups (e.g., primary amines) with stabilized analogs (e.g., acetylated amines) .
  • Prodrug Approaches : Introduce enzymatically cleavable moieties (e.g., ester linkages) to improve pharmacokinetics .
  • Accelerated Degradation Studies : Expose derivatives to stress conditions (heat, light, pH extremes) to identify degradation pathways early in development .

Mechanistic Studies

Q. What reaction mechanisms govern the oxidation of this compound?

Oxidation typically proceeds via:

  • Radical Pathways : Using KMnO₄/H₂SO₄ generates pyrazole N-oxides through hydroxyl radical intermediates .
  • Electrophilic Attack : Hydrogen peroxide in acidic media targets electron-rich positions (e.g., the pyrazole ring’s 4-position) . Mechanistic studies employ isotopic labeling (e.g., ¹⁸O tracking) or ESR spectroscopy to detect radical intermediates.

Application in Drug Discovery

Q. How is the compound utilized in virtual screening campaigns?

  • Scaffold-Based Design : The pyrazole core serves as a template for generating combinatorial libraries targeting kinases or ion channels .
  • Docking Simulations : AutoDock or Glide software predicts binding poses against crystallographic protein structures (e.g., COX-2 for anti-inflammatory studies) .
  • ADMET Profiling : Computational tools (e.g., SwissADME) assess solubility, toxicity, and metabolic stability prior to in vivo testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
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1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

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